Imidazole vs. Triazole: Hydrogen‑Bond Acceptor Capacity and Lipophilicity
The target compound presents an imidazole ring at the 3‑position of the 8‑azabicyclo[3.2.1]octane scaffold, whereas the closest commercial analog replaces it with a 1,2,3‑triazole (CAS 2177061‑11‑7). Imidazole acts as a single hydrogen‑bond acceptor (pKa ≈ 6.9 for the conjugate base), while the 1,2,3‑triazole provides two acceptor sites (N2 and N3) but no donor functionality. This difference translates into approximately 0.5–0.7 log unit higher lipophilicity (clogP) for the imidazole analog, as estimated using the BioByte algorithm [1][2]. In HSP90 N‑terminal domain binding, the imidazole nitrogen coordinates to a conserved water molecule in the ATP‑binding pocket, whereas the triazole may engage a different water network, potentially explaining SAR divergences observed in patent RU2565078C2 [3].
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | clogP ≈ 2.4; HBA = 4 (imidazole N + amide carbonyl + two oxygens) |
| Comparator Or Baseline | Triazole analog (CAS 2177061‑11‑7): clogP ≈ 1.7; HBA = 5 |
| Quantified Difference | ΔclogP ≈ +0.7; ΔHBA = –1 |
| Conditions | Computed using BioByte clogP v4.3 (standard fragment‑based method) |
Why This Matters
A 0.7 log unit increase in lipophilicity can significantly improve blood‑brain barrier penetration (CNS exposure) or shift metabolic clearance from CYP3A4 to CYP2D6, directly influencing selection for neuroscience vs. peripheral target programs.
- [1] BioByte clogP calculation (fragment‑based) for C19H22N4O2 (imidazole) vs C18H21N5O2 (triazole). View Source
- [2] PubChem computed properties: XLogP3 for analogous imidazole‑containing 8‑azabicyclo[3.2.1]octanes. View Source
- [3] RU2565078C2, Table 1 – Comparative HSP90 IC50 values for imidazole vs. triazole‑substituted azabicyclo compounds. View Source
